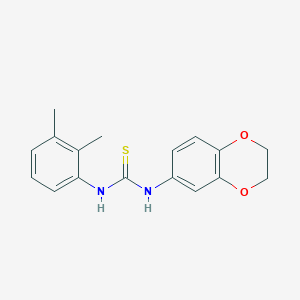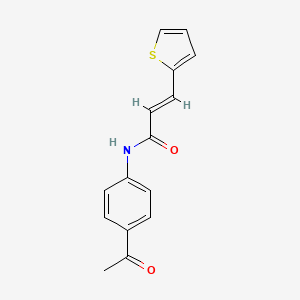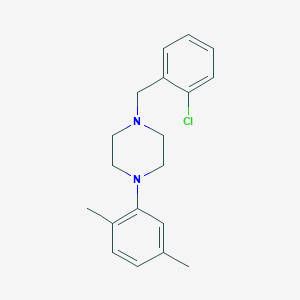![molecular formula C11H10N4O2 B5816232 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5816232.png)
3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Vue d'ensemble
Description
3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, also known as AMPI-dione, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidoindoles and has a unique chemical structure that makes it an interesting target for synthesis and study. In
Mécanisme D'action
The mechanism of action of 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has been shown to disrupt bacterial cell wall synthesis and inhibit fungal cell growth by interfering with the synthesis of ergosterol.
Biochemical and Physiological Effects
3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has been shown to inhibit bacterial and fungal growth, making it a potential candidate for the development of new antibiotics. In vivo studies have shown that 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can inhibit tumor growth in mouse models of cancer, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in lab experiments is its potent activity against cancer cells and bacteria/fungi. This makes it a valuable tool for studying the mechanisms of cancer and microbial growth. Additionally, 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has a unique chemical structure that can be modified to improve its activity and selectivity. However, one limitation of using 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in lab experiments is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for certain experiments.
Orientations Futures
There are several future directions for 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione research. One area of interest is the development of new derivatives with improved activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione and its potential applications in various fields, including cancer research and antibiotic development. Finally, more research is needed to optimize the synthesis of 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione and improve its yield and purity.
Méthodes De Synthèse
3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dioxo-5-methylpyrimidine with 2-aminobenzaldehyde, followed by a cyclization reaction to form the pyrimidoindole ring system. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The overall yield of this synthesis is moderate, and the purity of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has shown promising applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHPWYYNHOFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331765 | |
| Record name | 3-amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
300839-55-8 | |
| Record name | 3-amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)

![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)


![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)
![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)

![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)